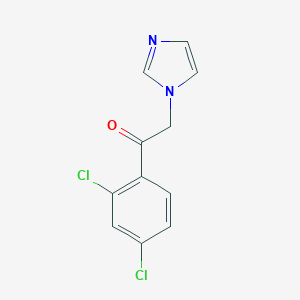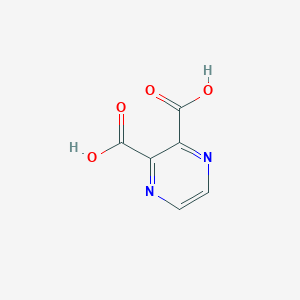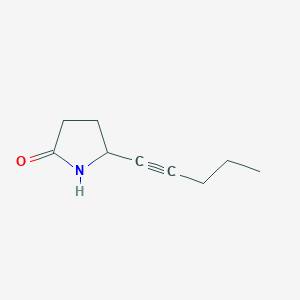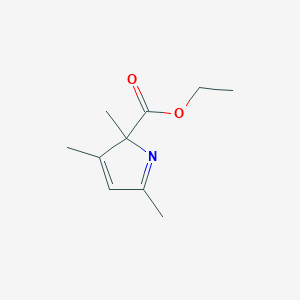
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone and related compounds involves various chemical reactions aiming at introducing the imidazolyl group to the ethanone structure. A notable method includes a one-pot reaction between specific diamine precursors and dichloroacetyl chloride, leading to the formation of the target compound. This process is characterized by its efficiency and the use of techniques like NMR, MS, FTIR, and X-ray crystallography for structure confirmation (Ünaleroğlu, Temelli, & Hökelek, 2002).
Molecular Structure Analysis
The molecular structure of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has been elucidated using techniques such as X-ray crystallography and DFT calculations. These studies reveal the compound's detailed geometric parameters, including bond lengths and angles, highlighting the planar nature of the imidazolyl ring and its orientation relative to the dichlorophenyl group (Şahin, Septioğlu, Calis, & Işık, 2014).
Chemical Reactions and Properties
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone participates in various chemical reactions, forming the basis for synthesizing more complex molecules. For instance, its reaction with hydrazine hydrate yields derivatives with potential antibacterial activity. These reactions are crucial for exploring the compound's chemical versatility and potential applications in medicinal chemistry (Patel, Patel, Chaudhari, & Sen, 2011).
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEYBUZMILPYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196862 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | |
CAS RN |
46503-52-0 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=46503-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046503520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the (benzo[b]thienyl)methyl ether derivatives of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone in antifungal research?
A1: Research has explored the synthesis and antifungal activity of (benzo[b]thienyl)methyl ethers derived from 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and its corresponding oxime. [] This study identified 7-chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxymethyl]benzo[b] (Sertaconazole) as a promising antifungal candidate for further research due to its notable activity. [] This highlights the potential of modifying the 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone structure to develop novel antifungal agents.
Q2: How has "click chemistry" been employed in the study of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone analogs?
A2: Researchers have utilized Huisgen cycloaddition, a key reaction in "click chemistry," to synthesize a series of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (Oxiconazole) analogs containing 1H-1,2,3-triazolyl residues. [] This approach facilitated the efficient creation of diverse analogs by coupling various terminal alkynes with an azido ketoxime precursor derived from 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. [] This study demonstrates the versatility of "click chemistry" for exploring structure-activity relationships and developing novel compounds with potential biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)
